molecular formula C9H15ClN2 B2376211 propyl[(pyridin-2-yl)methyl]amine hydrochloride CAS No. 405879-14-3

propyl[(pyridin-2-yl)methyl]amine hydrochloride

Cat. No.: B2376211
CAS No.: 405879-14-3
M. Wt: 186.68
InChI Key: XSOOGYONPWNWKN-UHFFFAOYSA-N
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Description

Propyl[(pyridin-2-yl)methyl]amine hydrochloride is a tertiary amine hydrochloride featuring a pyridin-2-ylmethyl group attached to a propylamine backbone. Its structure combines a nitrogen-containing heterocycle (pyridine) with a short alkyl chain, making it a versatile intermediate in pharmaceutical and organic synthesis. The hydrochloride salt enhances solubility in polar solvents, a critical property for biological applications.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-2-6-10-8-9-5-3-4-7-11-9;/h3-5,7,10H,2,6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOOGYONPWNWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=CC=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Scheme

The most widely reported method involves reductive amination between pyridin-2-ylmethylamine and propionaldehyde. The process proceeds via imine formation followed by reduction to the secondary amine, which is subsequently protonated to the hydrochloride salt.

Reaction:
$$
\text{Pyridin-2-ylmethylamine} + \text{Propionaldehyde} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Propyl[(pyridin-2-yl)methyl]amine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}
$$

Optimized Protocol (Method A)

  • Substrates: Pyridin-2-ylmethylamine (1 eq), propionaldehyde (1.2 eq)
  • Solvent: Methanol (0.5 M)
  • Catalyst/Additives: TosOH (0.2 eq), sodium cyanoborohydride (1.5 eq)
  • Conditions: Stirred at 70°C for 12 h under nitrogen.
  • Workup: Dilution with water, extraction with ethyl acetate, and purification via silica chromatography.
  • Yield: 75–85%.

Key Considerations:

  • pH Control: Mildly acidic conditions (pH 5–6) enhance imine formation while minimizing aldehyde self-condensation.
  • Reducing Agent Selectivity: NaBH$$3$$CN outperforms NaBH$$4$$ in reducing imines without attacking the pyridine ring.

Alkylation of Pyridin-2-ylmethylamine

Propyl Halide Alkylation

Direct alkylation using 1-bromopropane or 1-chloropropane provides an alternative route, though over-alkylation to tertiary amines is a challenge.

Reaction:
$$
\text{Pyridin-2-ylmethylamine} + \text{1-Bromopropane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Propyl[(pyridin-2-yl)methyl]amine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}
$$

Optimized Protocol:

  • Base: K$$2$$CO$$3$$ (2 eq) in DMF at 80°C for 24 h.
  • Limitation: Low regioselectivity; yields ≤60% due to competing N,N-dipropylation.

Phase-Transfer Catalysis (PTC)

To mitigate over-alkylation, PTC with tetrabutylammonium bromide (TBAB) in a biphasic system (H$$2$$O/CH$$2$$Cl$$_2$$) improves yield to 70%.

Hydroboration of Allyl Derivatives

Hydroboration-Oxidation Strategy

A less conventional approach involves hydroboration of N-allyl pyridin-2-ylmethylamine, followed by oxidation to the propyl derivative.

Steps:

  • Allylation: Pyridin-2-ylmethylamine + allyl bromide → N-allyl intermediate.
  • Hydroboration: BH$$_3$$·THF adds to the allyl group, forming a trialkylborane.
  • Oxidation: H$$2$$O$$2$$/NaOH converts the borane to the primary alcohol, which is reduced to the propyl group.

Yield: 50–65% after hydrochloride salt formation.

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
Reductive Amination 75–85% High selectivity, scalable Requires toxic NaBH$$_3$$CN
Propyl Halide Alkylation 60–70% Simple reagents Over-alkylation, poor regioselectivity
Hydroboration-Oxidation 50–65% Avoids cyanide reagents Multi-step, low overall yield

Industrial-Scale Synthesis

Patent-Based Protocol (EP1358179B1)

A patent describes large-scale synthesis using cyanohydrin intermediates :

  • Cyanohydrin Formation: Pyridin-2-carbaldehyde + HCN → cyanohydrin.
  • Reductive Amination: Cyanohydrin + propylamine → target amine.
  • HCl Salt Formation: Crystallization from ethanol/HCl.

Scale-Up Notes:

  • Throughput: 10 kg batches achieved with >90% purity.
  • Cost Efficiency: Cyanohydrin route reduces raw material costs by 30% compared to reductive amination.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (DMSO-$$d6$$): δ 8.50 (d, 1H, pyridine-H), 7.75 (t, 1H, pyridine-H), 3.85 (s, 2H, CH$$2$$-N), 2.65 (t, 2H, N-CH$$2$$-CH$$2$$), 1.55 (m, 2H, CH$$2$$-CH$$3$$), 0.90 (t, 3H, CH$$_3$$).
  • IR (KBr): 2550 cm$$^{-1}$$ (N$$^+$$H stretch), 1630 cm$$^{-1}$$ (pyridine ring).

Purity Assessment

  • HPLC: >99% purity (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient).
  • Melting Point: 192–194°C (decomposition).

Challenges and Troubleshooting

Common Issues

  • Imine Instability: Pyridin-2-ylmethylamine’s weak nucleophilicity slows imine formation. Solutions include using Dean-Stark traps for water removal.
  • Byproduct Formation: N-oxide derivatives may form under oxidative conditions. Strict inert atmosphere (N$$_2$$/Ar) is critical.

Solvent Optimization

  • MeOH vs. THF: MeOH enhances imine solubility but may protonate the amine. THF with catalytic AcOH improves yields in stubborn cases.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow reductive amination reduces reaction time to 2 h with 88% yield, using immobilized NaBH$$_3$$CN on silica.

Enzymatic Reductions

Preliminary studies show alcohol dehydrogenases can reduce imine intermediates in aqueous buffer (pH 7), though yields remain low (≤40%).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: propyl[(pyridin-2-yl)methyl]amine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can also be reduced to form different reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles or electrophiles, depending on the desired product.

Major Products:

    Oxidation Products: Various oxidized derivatives of this compound.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: propyl[(pyridin-2-yl)methyl]amine hydrochloride is used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.

Medicine:

    Drug Development: this compound is explored as a potential drug candidate for various therapeutic applications.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: propyl[(pyridin-2-yl)methyl]amine hydrochloride can inhibit certain enzymes by binding to their active sites.

    Receptor Binding: The compound can also bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Molecular Formula Key Structural Features Molecular Weight Notable Properties/Applications Evidence Source
Propyl[(pyridin-2-yl)methyl]amine hydrochloride C₉H₁₅ClN₂ Pyridin-2-ylmethyl, propylamine, HCl salt ~186.69* Likely moderate solubility; pharma intermediate
Propyl[(pyridin-4-yl)methyl]amine hydrochloride C₉H₁₅ClN₂ Pyridin-4-ylmethyl (positional isomer) 186.69 Altered electronic effects; potential differences in receptor binding
Butyl[(pyridin-2-yl)methyl]amine dihydrochloride C₁₀H₁₈Cl₂N₂ Butyl chain (longer alkyl), dihydrochloride 237.17 Higher lipophilicity; enhanced solubility vs. mono-HCl salts
Doxylamine-N-oxide hydrochloride C₁₇H₂₃ClN₂O₂ Pyridin-2-yl, dimethylamine oxide, HCl salt 334.83 Pharmaceutical reference standard; antihistamine activity
Propyl(anthracen-9-ylmethyl)amine hydrochloride C₁₈H₂₀ClN Anthracene substituent (polycyclic aromatic) 285.81 UV-active; potential use in organic electronics
Nitro-triazole-based amines (e.g., Compound 37) Varies 3-Nitro-1,2,4-triazole, propylamine, HCl salt ~300–460 High melting points (127–235°C); anti-parasitic applications

*Estimated based on .

Detailed Comparative Analysis

Positional Isomerism: Pyridin-2-yl vs. Pyridin-4-yl

The substitution position on the pyridine ring significantly impacts electronic and steric properties. In contrast, pyridin-4-yl analogues () may display reduced binding affinity in receptor models due to altered spatial orientation .

Alkyl Chain Length: Propyl vs. Butyl

Butyl[(pyridin-2-yl)methyl]amine dihydrochloride () demonstrates increased lipophilicity compared to the propyl variant, which could improve membrane permeability in drug delivery. However, the dihydrochloride salt counterbalances this by enhancing aqueous solubility, a critical factor for intravenous formulations .

Functional Group Modifications
  • Doxylamine-N-oxide hydrochloride () introduces an amine oxide group, increasing polarity and stability. This modification is leveraged in antihistamines for prolonged activity .
  • Nitro-triazole-based amines () incorporate nitroheterocycles, conferring antiparasitic activity. Their higher melting points (e.g., 127–235°C) suggest stronger crystalline packing forces compared to simpler alkyl-pyridinyl amines .
Aromatic vs. Heteroaromatic Substitutions

Replacing pyridine with anthracene () drastically alters photophysical properties, making such compounds suitable for organic light-emitting diodes (OLEDs) or sensors. However, the bulky anthracene group reduces solubility, necessitating formulation adjustments .

Biological Activity

Propyl[(pyridin-2-yl)methyl]amine hydrochloride is a compound of significant interest in biochemical and medicinal research. Its structural features suggest potential biological activities, particularly in enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a propyl group attached to a pyridine ring, which is further linked to a methylamine moiety. This structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This interaction can disrupt normal enzymatic functions, leading to altered metabolic pathways.
  • Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways. This property is particularly relevant in the context of drug development for conditions like cancer and neurodegenerative diseases .

1. Drug Development

This compound is being explored as a potential drug candidate for several therapeutic areas:

  • Cancer Therapy : Recent studies indicate that derivatives of this compound exhibit anticancer properties. For example, modifications to its structure have shown enhanced cytotoxicity against certain cancer cell lines, such as FaDu hypopharyngeal tumor cells .
  • Neurodegenerative Diseases : The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. By inhibiting AChE, the compound may help increase acetylcholine levels in the brain, potentially improving cognitive function .

2. Biochemical Studies

In biochemical research, this compound serves as a tool for studying enzyme mechanisms and protein interactions. Its ability to modulate enzyme activity makes it valuable for understanding metabolic processes and developing new therapeutic strategies.

Case Studies

Several studies highlight the biological activity of this compound:

StudyFocusFindings
Granchi et al. (2023)Cancer TherapyDemonstrated that modified derivatives showed improved cytotoxicity in cancer cell lines compared to standard treatments .
Liu et al. (2023)Alzheimer's DiseaseShowed that derivatives inhibited AChE effectively, suggesting potential for cognitive enhancement in Alzheimer's patients .
Malawska & Gobec (2023)Multi-target approachIdentified compounds with dual inhibition properties targeting both AChE and beta-secretase enzymes, enhancing their therapeutic potential against Alzheimer's disease .

Q & A

Q. What are the optimal synthetic routes for propyl[(pyridin-2-yl)methyl]amine hydrochloride, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The compound is typically synthesized via reductive amination between pyridine-2-carbaldehyde and propylamine, followed by HCl salt formation. Key parameters include:
  • Temperature : 0–5°C during imine formation to minimize side reactions .
  • Reducing Agents : Sodium cyanoborohydride (NaBH3CN) in methanol/water (pH 5-6) for selective reduction .
  • Purification : Recrystallization from ethanol/ethyl acetate yields >95% purity (melting point: 180–182°C) .
    Data Table :
MethodYield (%)Purity (%)Key ConditionsReference
Reductive Amination7895NaBH3CN, pH 5.5, 24h
Grignard Addition6588Propylmagnesium bromide, THF

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H NMR (D2O, 400 MHz) shows pyridyl protons at δ 8.3–8.5 ppm and propyl chain signals at δ 1.2–2.7 ppm. 13C^{13}C NMR confirms the pyridine ring (148–155 ppm) and aliphatic carbons .
  • IR : Stretching vibrations at 2500–2800 cm1^{-1} (NH+^+) and 1600 cm1^{-1} (C=N) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 167.1) validates molecular weight .

Q. How should researchers handle stability issues during storage of this compound?

  • Methodological Answer :
  • Storage : Store in airtight containers at –20°C under nitrogen to prevent hygroscopic degradation .
  • Stability Tests : Monitor via HPLC every 6 months; degradation products (e.g., oxidized pyridine derivatives) appear as minor peaks at 3–5% after 1 year .

Q. What preliminary pharmacological screening models are suitable for this compound?

  • Methodological Answer :
  • In Vitro : Test for receptor binding (e.g., serotonin or dopamine receptors) using radioligand assays .
  • In Vivo : Acute toxicity studies in rodents (LD50 estimation) and behavioral assays (e.g., forced swim test for antidepressant activity) .

Advanced Research Questions

Q. How can reaction mechanisms for this compound’s byproducts be elucidated?

  • Methodological Answer :
  • Mechanistic Probes : Use 15N^{15}N-labeled propylamine to track imine intermediates via 1H^1H-15N^{15}N HMBC NMR .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for side reactions like over-alkylation .

Q. What retrosynthetic strategies enable modular derivatization of this compound?

  • Methodological Answer :
  • Core Disconnection : Split into pyridylmethylamine and propyl fragments. Introduce substituents via:
  • Pyridine Ring : Suzuki coupling for aryl modifications .
  • Propyl Chain : Swern oxidation to introduce ketones for further functionalization .

Q. Which computational tools predict its pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to estimate logP (1.8 ± 0.2), blood-brain barrier permeability (CNS MPO score: 4.5), and CYP450 inhibition .
  • Molecular Dynamics : Simulate binding to GPCRs (e.g., 5-HT2A) using GROMACS .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC50 values vary 10-fold between HEK293 (1.2 μM) and CHO (12 μM) cells due to receptor density differences .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics .

Q. What strategies enhance selectivity in catalytic applications of this compound?

  • Methodological Answer :
  • Ligand Design : Attach chiral auxiliaries (e.g., BINOL) to the pyridine nitrogen for asymmetric catalysis .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states .

Q. How does stereoelectronic tuning of the propyl chain affect biological activity?

  • Methodological Answer :
  • Isosteric Replacement : Replace propyl with cyclopropyl (rigid analog) to study conformational effects on receptor binding .
  • SAR Studies : Synthesize analogs with branched (isopropyl) or elongated (butyl) chains; measure logD and EC50 .

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